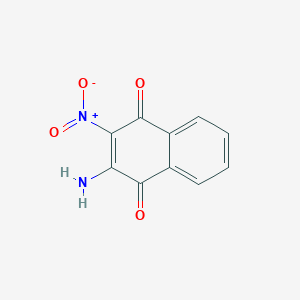
N,N'-propane-1,3-diylbis(5-methyl-2-phenylfuran-3-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of two furan rings connected by a propane-1,3-diyl linker, with amide functional groups attached to each furan ring.
- The compound’s structure is shown in the figure below (hydrogen atoms omitted for clarity):
N,N’-propane-1,3-diylbis(5-methyl-2-phenylfuran-3-carboxamide): is a complex organic compound with the chemical formula CHNO.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors containing furan and amide moieties.
- Industrial production methods may vary, but they would likely involve scalable reactions and purification steps.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products could include derivatives with modified functional groups or altered furan rings.
Scientific Research Applications
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic effects.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activity.
Industry: Assessing its use in materials science, such as polymers or coatings.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific biological or pharmacological targets.
- It might interact with enzymes, receptors, or cellular pathways, leading to desired effects.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds with the exact same structure. you can explore related furan-based amides to highlight its uniqueness.
Remember that while I’ve provided an overview, further research and literature review would be necessary for a comprehensive article
properties
Molecular Formula |
C27H26N2O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-methyl-N-[3-[(5-methyl-2-phenylfuran-3-carbonyl)amino]propyl]-2-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C27H26N2O4/c1-18-16-22(24(32-18)20-10-5-3-6-11-20)26(30)28-14-9-15-29-27(31)23-17-19(2)33-25(23)21-12-7-4-8-13-21/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
ZRNVBPDEAHUIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=C(OC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11050802.png)
![5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11050808.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11050823.png)
![ethyl 4-(7-methoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11050831.png)
![methyl 4-({[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}methyl)benzoate](/img/structure/B11050849.png)
![2-[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11050858.png)
![3-[5-(4-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole](/img/structure/B11050866.png)
![3-(4-chlorobenzyl)-6-(5-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050871.png)
![3-[(4-chlorophenyl)sulfonyl]-7-[3-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050882.png)
![3-(5-Butylthiophen-2-yl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one](/img/structure/B11050887.png)
![2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-5-(2-thienyl)-](/img/structure/B11050892.png)
![4-[(4-Fluoro-1-naphthyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B11050894.png)
![2-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11050901.png)